molecular formula C22H24N2O3S B346233 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine CAS No. 325813-12-5

1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine

Cat. No. B346233
CAS RN: 325813-12-5
M. Wt: 396.5g/mol
InChI Key: SGUXYKZSKFLTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it may modulate the levels of certain neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antifungal and antibacterial activities by disrupting the cell membrane of microorganisms. Moreover, it has been studied for its potential use as an antidepressant and anxiolytic agent by modulating the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine in lab experiments include its potent antitumor, antifungal, and antibacterial activities. It also has potential use as an antidepressant and anxiolytic agent. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine. One potential direction is to investigate its mechanism of action in more detail to understand how it exerts its antitumor, antifungal, and antibacterial activities. Another direction is to explore its potential use as an antidepressant and anxiolytic agent by conducting more preclinical and clinical studies. Moreover, further research is needed to optimize its synthesis method and enhance its bioavailability for potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine involves the reaction of 6-methoxynaphthalene-2-sulfonyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antifungal and antibacterial activities. Moreover, it has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-benzyl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-21-9-7-20-16-22(10-8-19(20)15-21)28(25,26)24-13-11-23(12-14-24)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXYKZSKFLTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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